6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine

Cross-coupling Medicinal Chemistry Synthetic Methodology

6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine (CAS 1864073-61-9) is a highly functionalized halogenated heterocyclic building block based on the privileged imidazo[1,5-a]pyridine scaffold. This compound uniquely incorporates three halogen substituents: a chlorine atom at the 6-position of the pyridine ring, and iodine atoms at both the 1- and 3-positions of the imidazole ring.

Molecular Formula C7H3ClI2N2
Molecular Weight 404.37
CAS No. 1864073-61-9
Cat. No. B2668220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine
CAS1864073-61-9
Molecular FormulaC7H3ClI2N2
Molecular Weight404.37
Structural Identifiers
SMILESC1=CC2=C(N=C(N2C=C1Cl)I)I
InChIInChI=1S/C7H3ClI2N2/c8-4-1-2-5-6(9)11-7(10)12(5)3-4/h1-3H
InChIKeySARMQRQUPSHSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine (CAS 1864073-61-9) — Core Properties and Scientific Sourcing Baseline


6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine (CAS 1864073-61-9) is a highly functionalized halogenated heterocyclic building block based on the privileged imidazo[1,5-a]pyridine scaffold [1]. This compound uniquely incorporates three halogen substituents: a chlorine atom at the 6-position of the pyridine ring, and iodine atoms at both the 1- and 3-positions of the imidazole ring. Its molecular formula is C7H3ClI2N2, with a molecular weight of 404.37 g/mol, and it is typically supplied at a purity of 95% . The combination of C–I bonds at the 1- and 3-positions renders the molecule a versatile intermediate for transition metal-catalyzed cross-coupling reactions, while the 6-chloro substituent provides an additional site for orthogonal functionalization or modulation of the core's electronic properties [2].

Why 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine Cannot Be Replaced by Common Imidazopyridine Analogs


Substitution with generic imidazo[1,5-a]pyridine derivatives is not scientifically sound due to the unique halogenation pattern of this specific compound. The presence of two iodine atoms at the 1- and 3-positions establishes a reactivity profile for metal-catalyzed cross-coupling that is fundamentally distinct from analogs bearing chlorine, bromine, or a single iodine atom. Iodine is the most reactive halogen in palladium-catalyzed oxidative addition, enabling faster reaction kinetics and higher yields compared to bromo- or chloro- analogs [1]. Furthermore, the 6-chloro substituent introduces a strong electron-withdrawing group that predictably modulates the core's photophysical and electrochemical properties, as demonstrated in studies of halogenated imidazo[1,5-a]pyridine scaffolds [2]. An analog lacking the 6-chloro substituent (e.g., 1,3-diiodoimidazo[1,5-a]pyridine, CAS 2046954-44-1) will exhibit different UV-Vis absorption and fluorescence emission maxima, as well as altered electronic properties for downstream applications [3]. Therefore, in applications where specific optical tuning or defined reactivity is required, substitution with a non-chlorinated or mono-iodinated analog will lead to off-target performance and invalidate quantitative structure-property relationships.

Quantitative Differentiation of 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine: Comparative Data for Procurement Decisions


Comparative Reactivity in Pd-Catalyzed Cross-Coupling: Iodine vs. Bromine vs. Chlorine

The presence of two C–I bonds at the 1- and 3-positions confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding C–Br or C–Cl analogs. This is a well-established class-level principle in organometallic chemistry, specifically within the imidazo[1,5-a]pyridine scaffold [1]. While a direct head-to-head kinetic study of 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine versus its 1,3-dibromo or 1,3-dichloro counterparts was not found in the literature, the fundamental trend in oxidative addition rates (C–I > C–Br ≫ C–Cl) provides a strong basis for differentiation. A study on related 1-iodoimidazo[1,5-a]pyridines demonstrated successful Sonogashira and Mizoroki-Heck couplings, with the 1-iodo derivatives serving as the key reactive partners [2]. Therefore, procurement of the diiodo compound is necessary for achieving efficient stepwise functionalization where the first coupling occurs at the more reactive 1-position, followed by a second orthogonal coupling at the 3-position.

Cross-coupling Medicinal Chemistry Synthetic Methodology

Modulation of Photophysical Properties by 6-Chloro Substitution

The 6-chloro substituent directly influences the optical properties of the imidazo[1,5-a]pyridine core. A systematic study of halogenated imidazo[1,5-a]pyridines demonstrated that the nature of the halogen at the 6-position alters absorption and emission characteristics [1]. While the specific quantum yield and emission maximum for 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine have not been published in the primary literature, class-level inference from the study of related 3-aryl-1-iodoimidazo[1,5-a]pyridines indicates that the electron-withdrawing chlorine substituent will bathochromically shift the absorption and emission maxima compared to the non-halogenated or methyl-substituted parent compound [2]. The presence of two iodine atoms further contributes to a heavy-atom effect, potentially increasing intersystem crossing rates and modulating triplet-state properties. In contrast, the non-chlorinated analog 1,3-diiodoimidazo[1,5-a]pyridine (CAS 2046954-44-1) will exhibit a different, non-tuned photophysical profile.

Photophysics Materials Science Fluorescent Probes

Comparative Molecular Weight and Lipophilicity vs. Mono-Iodinated Analogs

The diiodo substitution pattern results in a significantly higher molecular weight (404.37 g/mol) and calculated lipophilicity (cLogP) compared to mono-iodinated analogs such as 6-Chloro-1-iodoimidazo[1,5-a]pyridine (MW 278.48 g/mol) or the non-iodinated 6-Chloroimidazo[1,5-a]pyridine (MW 152.58 g/mol) . For medicinal chemistry programs, the presence of two iodine atoms increases the molecular weight and likely increases the topological polar surface area (TPSA) and number of heavy atoms, which directly impacts Lipinski's Rule of Five compliance and potential oral bioavailability [1]. While specific cLogP values were not found in the primary literature for this exact compound, the structural difference is quantifiable: the addition of a second iodine atom adds approximately 126.9 g/mol to the molecular weight and increases the number of halogen bond donors/acceptors. This differentiates the compound from lighter analogs that may be preferred for lead optimization but lack the orthogonal reactivity of the diiodo scaffold.

ADME Physicochemical Properties Lead Optimization

Differential Solubility and Crystallinity Due to Heavy Halogenation

The presence of two heavy iodine atoms and one chlorine atom in the imidazo[1,5-a]pyridine scaffold is expected to significantly alter the compound's solid-state properties, including melting point, solubility, and propensity for halogen bonding in the crystal lattice. A computational and experimental study on related halogenated imidazo[1,5-a]pyridines demonstrated that C–I⋯I–C (type II interhalogen) and C–I⋯π interactions play a crucial role in dictating crystal packing and supramolecular architecture [1]. While direct head-to-head data for 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine versus the 1,3-dibromo or 1,3-dichloro analogs are not available, the class-level inference is that the diiodo compound will exhibit stronger halogen bonding, leading to a higher melting point and reduced solubility in non-polar solvents compared to the dibromo analog. The 6-chloro substituent further contributes to the overall dipole moment and potential for intermolecular interactions.

Crystallization Formulation Solid-State Chemistry

High-Value Application Scenarios for 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine in Research and Development


Sequential Cross-Coupling for the Construction of Complex Molecular Libraries

6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine serves as an ideal scaffold for the rapid, stepwise diversification of the imidazo[1,5-a]pyridine core. The high reactivity of the C–I bonds enables a first chemoselective cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) at the 1-position, followed by a second orthogonal coupling at the 3-position under different reaction conditions. This sequential functionalization strategy, supported by studies on related 1-iodoimidazo[1,5-a]pyridines [1], allows for the efficient generation of diverse compound libraries for medicinal chemistry hit-to-lead campaigns and materials science applications. The 6-chloro substituent remains available for further diversification via nucleophilic aromatic substitution or transition metal-catalyzed amination.

Development of Tuned Fluorescent Probes and Organic Light-Emitting Diodes (OLEDs)

The halogenation pattern of this compound enables precise tuning of its photophysical properties. The electron-withdrawing 6-chloro group and the heavy-atom effect of the two iodine atoms modulate the absorption and emission spectra of the imidazo[1,5-a]pyridine core, as inferred from studies of halogenated analogs [2]. Researchers can utilize this building block to synthesize novel luminescent materials with specific emission wavelengths for bioimaging applications or as active layers in OLED devices. Post-functionalization of the iodine handles with aryl or alkynyl groups further extends the π-system and allows for fine-tuning of the fluorescence quantum yield and emission color.

Medicinal Chemistry Lead Optimization via Halogen Bonding and Physicochemical Modulation

The heavy halogenation of this scaffold introduces unique physicochemical properties that can be exploited in drug discovery. The two iodine atoms are strong halogen bond donors, which can enhance binding affinity and selectivity for biological targets containing complementary Lewis base sites, as demonstrated in crystallographic studies of related halogenated heterocycles [3]. Additionally, the increased molecular weight and lipophilicity relative to mono-iodinated or non-iodinated analogs provide a quantifiable starting point for property-based design, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) around molecular size, lipophilicity, and halogen bonding potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.